7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride
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Overview
Description
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride typically involves multiple steps
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives with varying biological activities.
Reduction Reactions: Reduction of the carbonyl chloride group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran compounds with enhanced biological activities.
Scientific Research Applications
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anti-tumor activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride involves its interaction with specific molecular targets. The bromine and carbonyl chloride groups play crucial roles in its biological activities. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular pathways may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the phenyl and carbonyl chloride groups.
3-Phenyl-2,3-dihydro-1-benzofuran: Similar structure but without the bromine and carbonyl chloride groups.
Uniqueness
7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
918305-05-2 |
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Molecular Formula |
C15H10BrClO2 |
Molecular Weight |
337.59 g/mol |
IUPAC Name |
7-bromo-3-phenyl-2H-1-benzofuran-3-carbonyl chloride |
InChI |
InChI=1S/C15H10BrClO2/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
YNOMMWWVOAQSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)Cl |
Origin of Product |
United States |
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